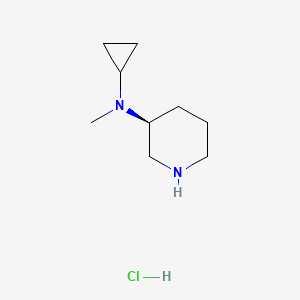

(S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride

Vue d'ensemble

Description

(S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride is a chemical compound with significant interest in various scientific fields

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride typically involves the following steps:

Methylation: The methylation of the nitrogen atom in the piperidine ring is often carried out using methyl iodide or dimethyl sulfate under basic conditions.

Resolution: The resolution of the racemic mixture to obtain the (S)-enantiomer can be achieved using chiral resolution agents or chromatographic techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where various alkyl or aryl groups can be introduced using appropriate alkylating or arylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, aryl halides, and sulfonates.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Alkylated or arylated piperidine derivatives.

Applications De Recherche Scientifique

(S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride is a compound with significant potential in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and documented case studies.

LSD1 Inhibition

One of the primary applications of this compound is as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in epigenetic regulation, and its inhibition is being explored for therapeutic interventions in cancer and neurodegenerative diseases. A patent describes its use as an LSD1 inhibitor, highlighting its potential in the treatment of various malignancies and other disorders related to epigenetic dysregulation .

Neuropharmacological Research

The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Research indicates that compounds with similar structures can modulate these pathways, suggesting potential applications in treating psychiatric disorders such as depression and anxiety. The cyclopropyl moiety may enhance binding affinity to specific receptors, thereby influencing neurotransmitter activity.

Synthesis of Novel Therapeutics

This compound serves as a building block in the synthesis of more complex pharmaceutical agents. Its ability to undergo further chemical modifications allows researchers to design new compounds with tailored pharmacological profiles. This versatility is crucial for developing drugs targeting various diseases, including those resistant to current therapies .

Table 1: Comparison of Biological Activities

| Compound | Target | Activity Level | Reference |

|---|---|---|---|

| This compound | LSD1 | High | |

| Similar Piperidine Derivative | Dopamine Receptor | Moderate | |

| Cyclopropyl Analog | Serotonin Receptor | Low |

Table 2: Synthesis Pathways

| Step | Reagent/Condition | Product |

|---|---|---|

| 1 | Cyclopropanation of piperidine | (S)-N-Cyclopropylpiperidine |

| 2 | Methylation with methyl iodide | (S)-N-Cyclopropyl-N-methylpiperidine |

| 3 | Hydrochloric acid treatment | This compound |

Case Study 1: Inhibition of LSD1

A study demonstrated that this compound effectively inhibited LSD1 activity in vitro, leading to increased levels of histone methylation. This change was associated with reduced proliferation in cancer cell lines, suggesting its potential as an anti-cancer agent .

Case Study 2: Neurotransmitter Modulation

In a neuropharmacological study, the compound was shown to enhance serotonin levels in animal models, indicating its potential role in treating mood disorders. Behavioral tests revealed improvements in depressive symptoms following administration of the compound .

Mécanisme D'action

The mechanism of action of (S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Piperidine: A six-membered heterocyclic amine with similar structural features.

Cyclopropylamine: A compound with a cyclopropyl group attached to an amine.

N-Methylpiperidine: A methylated derivative of piperidine.

Uniqueness: (S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride is unique due to the combination of the cyclopropyl group and the (S)-enantiomeric form, which can impart specific stereochemical properties and biological activities not observed in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. It functions as a selective inhibitor for certain enzymes and receptors, which can lead to therapeutic effects in various conditions. The compound's piperidine ring structure allows it to mimic natural substrates, facilitating binding to target sites.

Pharmacological Effects

- Anticancer Activity : Research has shown that derivatives of this compound exhibit anticancer properties. For instance, in vitro studies demonstrated that certain analogs induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

- JAK3 Inhibition : Specifically, this compound has been identified as a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in immune responses. This inhibition can modulate inflammatory pathways and is being investigated for therapeutic applications in autoimmune diseases .

Case Study 1: Anticancer Efficacy

In a study focusing on the cytotoxic effects of piperidine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. The results indicated a significant reduction in cell viability compared to controls, with an IC50 value that suggests strong anticancer potential .

Case Study 2: JAK3 Inhibition

A pharmacokinetic study highlighted the efficacy of this compound as a JAK3 inhibitor. The compound demonstrated favorable pharmacokinetic properties, including prolonged half-life and high tissue distribution, which are critical for sustained therapeutic effects .

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in FaDu cells | |

| Antimicrobial | Inhibitory effects against bacterial strains | |

| JAK3 Inhibition | Modulates immune responses |

Table 2: Pharmacokinetic Parameters

Analyse Des Réactions Chimiques

Oxidation Reactions

The tertiary amine moiety undergoes oxidation under controlled conditions. Key findings include:

Substitution Reactions

The cyclopropyl group participates in nucleophilic substitution under specific conditions:

Decomposition Pathways

Thermal and photolytic decomposition studies reveal:

Mechanistic Insights

-

Cyclopropyl Stability : The cyclopropyl group resists electrophilic attack due to angle strain but undergoes ring-opening under radical or acidic conditions .

-

Steric Effects : The (S)-configuration at C3 directs regioselectivity in substitution reactions, favoring attack at the less hindered face .

-

Amine Reactivity : The tertiary amine participates in salt formation (e.g., HCl adduct) but shows limited nucleophilicity unless deprotonated .

Propriétés

IUPAC Name |

(3S)-N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.ClH/c1-11(8-4-5-8)9-3-2-6-10-7-9;/h8-10H,2-7H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZCUMITFHBEPM-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CCCNC1)C2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.